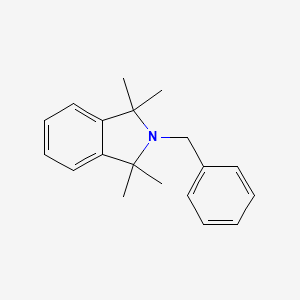

2-Benzyl-1,1,3,3-tetramethylisoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1,1,3,3-tetramethylisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXORNCDWOHJSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(N1CC3=CC=CC=C3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513093 | |

| Record name | 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82894-83-5 | |

| Record name | 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyl-1,1,3,3-tetramethylisoindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyl-1,1,3,3-tetramethylisoindoline, a substituted isoindoline of interest in synthetic chemistry. This document details the compound's chemical and physical properties, provides a thorough experimental protocol for its synthesis, and outlines the analytical methods for its characterization. While direct biological applications of this specific molecule are not extensively documented, this guide discusses the broader pharmacological context of the isoindoline core, a privileged scaffold in medicinal chemistry. The synthesis workflow is visually represented to facilitate understanding of the experimental process.

Introduction

2-Benzyl-1,1,3,3-tetramethylisoindoline (CAS No. 82894-83-5) is a tertiary amine belonging to the isoindoline class of heterocyclic compounds. Its structure features a benzyl group attached to the nitrogen atom of the isoindoline ring, which is further substituted with four methyl groups at the 1 and 3 positions. This compound is primarily recognized as a key intermediate in the synthesis of the stable nitroxide radical, 1,1,3,3-tetramethylisoindolin-2-yloxyl, a valuable tool in the study of radical reactions. The isoindoline core itself is present in a variety of biologically active molecules and approved drugs, highlighting the potential of its derivatives in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of 2-Benzyl-1,1,3,3-tetramethylisoindoline are summarized in the table below. This data is crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 82894-83-5 | [1] |

| Molecular Formula | C₁₉H₂₃N | [1] |

| Molecular Weight | 265.39 g/mol | [1] |

| Appearance | Colorless needles | [2] |

| Melting Point | 63-64 °C | [2] |

| Solubility | Soluble in methanol and ethanol | [2] |

Synthesis

The primary route for the synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline is through the Grignard reaction of N-benzylphthalimide with methylmagnesium iodide. This method has been reported to yield the desired product in moderate amounts.

Synthetic Workflow

The synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline can be visualized as a two-step process starting from phthalimide. First, N-benzylphthalimide is synthesized, which then undergoes a Grignard reaction to yield the final product.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Benzyl-1,1,3,3-tetramethylisoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-benzyl-1,1,3,3-tetramethylisoindoline. It includes detailed experimental protocols for its synthesis and characterization, along with a summary of its key spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Chemical Structure and Properties

2-Benzyl-1,1,3,3-tetramethylisoindoline is a heterocyclic organic compound. Its structure consists of a central isoindoline ring system which is substituted with a benzyl group at the nitrogen atom and four methyl groups at the 1 and 3 positions.

| Property | Value |

| Molecular Formula | C₁₉H₂₃N |

| Molecular Weight | 265.40 g/mol |

| CAS Number | 82894-83-5 |

Synthesis

The primary route for the synthesis of 2-benzyl-1,1,3,3-tetramethylisoindoline involves the reaction of N-benzylphthalimide with a methyl Grignard reagent, such as methylmagnesium iodide. This reaction results in the formation of the desired product in moderate yields.

Experimental Protocol: Synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline

Materials:

-

N-benzylphthalimide

-

Methylmagnesium iodide (or methylmagnesium bromide)

-

Anhydrous diethyl ether or toluene

-

Apparatus for Grignard reaction (oven-dried glassware, reflux condenser, dropping funnel, nitrogen/argon atmosphere)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of N-benzylphthalimide in a suitable anhydrous solvent (e.g., toluene) is prepared.

-

A solution of methylmagnesium iodide in diethyl ether is added dropwise to the stirred solution of N-benzylphthalimide at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

The reaction is then cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 2-benzyl-1,1,3,3-tetramethylisoindoline as a crystalline solid.

Spectroscopic Data for Structure Elucidation

The structure of 2-benzyl-1,1,3,3-tetramethylisoindoline has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals that correspond to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.30 | Singlet | 12H | Four equivalent methyl groups (4 x -CH₃) |

| 4.05 | Singlet | 2H | Methylene protons of the benzyl group (-CH₂-Ph) |

| 7.04-7.54 | Multiplet | 9H | Aromatic protons of the isoindoline and benzyl rings |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~30-35 | Methyl carbons (-CH₃) |

| ~50-55 | Methylene carbon of the benzyl group (-CH₂-Ph) |

| ~65-70 | Quaternary carbons of the isoindoline ring (C1 and C3) |

| ~120-140 | Aromatic carbons |

| ~145-150 | Quaternary aromatic carbons of the isoindoline ring |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretching of methyl groups |

| 1480 | Medium | C=C stretching of aromatic rings |

| 1450 | Medium | C-H bending of methyl and methylene groups |

Mass Spectrometry (MS)

Chemical ionization mass spectrometry confirms the molecular weight of the compound.[1]

| m/z | Ion | Relative Abundance |

| 266 | [M+H]⁺ | 100% |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of 2-benzyl-1,1,3,3-tetramethylisoindoline is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

-

Spectrometer: A 100 MHz (or higher field) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: Room temperature.

-

¹H NMR: Standard pulse sequences are used. Data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of the crystalline 2-benzyl-1,1,3,3-tetramethylisoindoline is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The homogenous mixture is then transferred to a pellet-forming die.

-

The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

Mass Spectrometry (Chemical Ionization)

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with a chemical ionization (CI) source.

-

Reagent Gas: Methane is a common reagent gas for CI.

-

Ionization: The reagent gas is ionized by electron impact, and these primary ions then react with the sample molecules to produce protonated molecular ions ([M+H]⁺).

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Structure Elucidation Workflow

The elucidation of the structure of 2-benzyl-1,1,3,3-tetramethylisoindoline is a logical process that integrates data from multiple analytical techniques.

References

molecular weight of 2-Benzyl-1,1,3,3-tetramethylisoindoline

An In-depth Technical Guide to 2-Benzyl-1,1,3,3-tetramethylisoindoline

This technical guide provides a comprehensive overview of 2-Benzyl-1,1,3,3-tetramethylisoindoline, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the molecular properties, synthesis, and analytical data currently available for this compound.

Core Molecular Data

2-Benzyl-1,1,3,3-tetramethylisoindoline is a substituted isoindoline derivative. Its core structure consists of an isoindoline ring system with four methyl groups at the 1 and 3 positions and a benzyl group attached to the nitrogen atom.

| Property | Value |

| IUPAC Name | 2-benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole |

| CAS Number | 82894-83-5 |

| Molecular Formula | C19H23N |

| Molecular Weight | 265.40 g/mol |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline are not widely published in publicly accessible literature, the general synthesis of N-substituted isoindolines can be conceptualized through established organic chemistry principles. A plausible synthetic route is outlined below.

Conceptual Synthetic Pathway

A potential synthesis could involve the reaction of 1,1,3,3-tetramethylisoindoline with benzyl bromide in the presence of a suitable base. This would proceed via a nucleophilic substitution reaction where the secondary amine of the isoindoline core acts as the nucleophile.

Note: This represents a generalized approach. The actual experimental conditions, including the choice of base, solvent, reaction temperature, and purification methods, would require empirical optimization.

Analytical Data

Though comprehensive datasets are limited, information from chemical suppliers indicates the availability of various analytical spectra for 2-Benzyl-1,1,3,3-tetramethylisoindoline. These analytical techniques are crucial for the structural elucidation and purity assessment of the compound.

| Analytical Technique | Availability |

| NMR (Nuclear Magnetic Resonance) | Available from suppliers[1] |

| HPLC (High-Performance Liquid Chromatography) | Available from suppliers[1] |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Available from suppliers[1] |

| UPLC (Ultra-Performance Liquid Chromatography) | Available from suppliers[1] |

Applications in Drug Development

Currently, there is no specific information in the public domain detailing the application of 2-Benzyl-1,1,3,3-tetramethylisoindoline in drug development or its interaction with specific signaling pathways. However, the isoindoline scaffold is a known structural motif in various biologically active molecules. Further research would be necessary to explore the pharmacological potential of this particular derivative.

Logical Workflow for Compound Characterization

The standard workflow for characterizing a novel compound like 2-Benzyl-1,1,3,3-tetramethylisoindoline would follow a logical progression from synthesis to biological evaluation.

Conclusion

2-Benzyl-1,1,3,3-tetramethylisoindoline is a defined chemical entity with established analytical data for its identification. While detailed experimental protocols and its role in biological systems are yet to be extensively documented in publicly available literature, its structural features suggest it may be of interest for further investigation in medicinal chemistry and drug discovery programs. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this compound.

References

The Chemistry of 2-Benzyl-1,1,3,3-tetramethylisoindoline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of 2-Benzyl-1,1,3,3-tetramethylisoindoline chemistry, a versatile intermediate in synthetic and medicinal chemistry. This document provides a comprehensive overview of its synthesis, reactivity, and potential applications, with a focus on experimental details and data-driven insights to support researchers in the field.

Introduction

2-Benzyl-1,1,3,3-tetramethylisoindoline is a heterocyclic compound featuring a central isoindoline core. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates for a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][2][3] The benzyl group on the nitrogen atom of 2-Benzyl-1,1,3,3-tetramethylisoindoline serves as a crucial protecting group, which upon removal, yields the versatile secondary amine, 1,1,3,3-tetramethylisoindoline. The steric hindrance provided by the four methyl groups at the 1 and 3 positions significantly influences the reactivity of the isoindoline nitrogen, making this class of compounds interesting for applications where selective N-functionalization is desired.

This guide will systematically cover the synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline, its key chemical transformations, and the broader context of its utility in organic synthesis and drug discovery.

Synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline

The primary and most established method for the synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline involves the reaction of N-benzylphthalimide with an excess of a methyl Grignard reagent.[4][5]

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | N-Benzylphthalimide | [4] |

| Reagent | Methylmagnesium Iodide | [4] |

| Solvent | Toluene or Dibutyl Ether | [4] |

| Reaction Temperature | Reflux | [4] |

| Yield | 35-40% | [4] |

| Melting Point | 63-64 °C | [4] |

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

N-Benzylphthalimide

-

Methylmagnesium iodide (solution in a suitable ether solvent)

-

Anhydrous Toluene or Dibutyl Ether

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

A solution of N-benzylphthalimide in anhydrous toluene is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

An excess of methylmagnesium iodide solution (typically 5-6 equivalents) is added dropwise to the stirred solution of N-benzylphthalimide at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from methanol or ethanol to afford pure 2-Benzyl-1,1,3,3-tetramethylisoindoline as colorless needles.[4]

Chemical Reactivity

The chemistry of 2-Benzyl-1,1,3,3-tetramethylisoindoline is dominated by the reactivity of the tertiary amine and the lability of the N-benzyl group.

Debenzylation: A Gateway to 1,1,3,3-Tetramethylisoindoline

A key reaction of 2-Benzyl-1,1,3,3-tetramethylisoindoline is the cleavage of the N-benzyl bond to unmask the secondary amine, 1,1,3,3-tetramethylisoindoline. This transformation is typically achieved through catalytic hydrogenolysis.[4]

Quantitative Data for Debenzylation

| Parameter | Value | Reference |

| Starting Material | 2-Benzyl-1,1,3,3-tetramethylisoindoline | [4] |

| Catalyst | 5% Palladium on Carbon (Pd/C) | [4] |

| Hydrogen Pressure | 4 atmospheres (or balloon pressure) | [4] |

| Solvent | Glacial Acetic Acid | [4] |

| Reaction Time | 3 hours | [4] |

| Yield | 96% | [4] |

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

-

2-Benzyl-1,1,3,3-tetramethylisoindoline

-

5% Palladium on Carbon (Pd/C)

-

Glacial Acetic Acid

-

Hydrogen gas supply

-

Parr hydrogenator or similar pressure reaction vessel

Procedure:

-

2-Benzyl-1,1,3,3-tetramethylisoindoline is dissolved in glacial acetic acid in a suitable pressure vessel.

-

A catalytic amount of 5% Pd/C is added to the solution.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 4 atmospheres).

-

The reaction mixture is stirred vigorously at room temperature for the specified duration.

-

The reaction progress can be monitored by GC or TLC.

-

Upon completion, the hydrogen pressure is carefully released, and the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to remove the acetic acid.

-

The residue is taken up in water, and the aqueous solution is basified with a strong base (e.g., NaOH) to deprotonate the amine.

-

The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield 1,1,3,3-tetramethylisoindoline.[4]

Reactivity of the Isoindoline Nitrogen

As a sterically hindered tertiary amine, the nitrogen atom in 2-Benzyl-1,1,3,3-tetramethylisoindoline exhibits reduced nucleophilicity compared to less hindered tertiary amines.[6] This steric hindrance can be exploited for selective reactions. The primary reaction involving the nitrogen atom is the debenzylation described above.

The deprotected secondary amine, 1,1,3,3-tetramethylisoindoline, is a versatile intermediate. Its nitrogen atom is nucleophilic and can readily undergo reactions with various electrophiles.

Applications in Drug Development and Organic Synthesis

The isoindoline core is a key pharmacophore in numerous biologically active molecules.[1][2][3] While direct pharmacological data for 2-Benzyl-1,1,3,3-tetramethylisoindoline is not extensively reported, its role as a precursor to functionalized 1,1,3,3-tetramethylisoindoline derivatives makes it highly relevant to drug discovery efforts.

The deprotected 1,1,3,3-tetramethylisoindoline can be incorporated into larger molecular scaffolds to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The sterically encumbered nature of the isoindoline can also be used to influence the conformational preferences of a molecule, which can be critical for achieving high-affinity binding to biological targets.

Furthermore, the 1,1,3,3-tetramethylisoindoline moiety is a precursor to the stable nitroxide radical, 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO). Nitroxide radicals have applications as spin labels in biophysical studies and as catalysts in organic reactions.

Conclusion

2-Benzyl-1,1,3,3-tetramethylisoindoline is a valuable synthetic intermediate whose chemistry is centered around its role as a protected form of 1,1,3,3-tetramethylisoindoline. The synthetic route via the Grignard reaction is well-established, and the subsequent debenzylation by catalytic hydrogenolysis proceeds in high yield. The resulting sterically hindered secondary amine offers a platform for the synthesis of a variety of N-functionalized isoindoline derivatives with potential applications in medicinal chemistry and materials science. This guide provides the fundamental principles and practical experimental details to enable researchers to effectively utilize 2-Benzyl-1,1,3,3-tetramethylisoindoline in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20070015922A1 - Process for the preparation of 1,1,3,3-tetraalkylisoindoline starting from n-benzylphthalimide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

The Isoindoline Scaffold: A Historical and Technical Guide to its Discovery and Development in Medicinal Chemistry

November 2025

Abstract

The isoindoline core, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the historical discovery and development of isoindoline-containing compounds, from early synthetic explorations to their role in modern drug discovery. We delve into the evolution of synthetic methodologies, detailing key experimental protocols for the preparation of the isoindoline nucleus and its principal derivatives. The guide further explores the mechanisms of action of prominent isoindoline-based drugs, including the immunomodulatory agents (IMiDs), diuretics, and anorectics, with a focus on their respective signaling pathways. Quantitative data on synthesis yields and biological activities are systematically tabulated for comparative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity.

A Historical Timeline of Isoindoline Discovery and Development

The journey of isoindoline compounds from chemical curiosities to blockbuster drugs has been marked by serendipitous discoveries and rational design. The timeline below highlights key milestones in their history.

-

Late 19th Century: The parent isoindole and its reduced form, isoindoline, are first described in the chemical literature. Early synthetic methods are often low-yielding and lack general applicability.

-

1887: Siegmund Gabriel reports the "Gabriel synthesis," a method for preparing primary amines from alkyl halides using potassium phthalimide, an oxidized derivative of isoindoline.[1] This reaction becomes a cornerstone of organic synthesis and highlights the utility of the phthalimide scaffold.

-

1950s: Thalidomide, a phthalimide-containing isoindoline derivative, is developed by the German pharmaceutical company Chemie Grünenthal. It is initially marketed as a sedative and antiemetic, particularly for morning sickness in pregnant women.[]

-

1960s: The devastating teratogenic effects of thalidomide are discovered, leading to its withdrawal from the market and a fundamental shift in drug safety regulations worldwide.

-

1959: Chlorthalidone, a phthalimidine-related diuretic, is first described.[3] It will go on to become a widely used treatment for hypertension and edema.

-

Late 1960s-Early 1970s: Mazindol, a tricyclic isoindoline derivative, is developed as an anorectic for the short-term treatment of obesity.

-

1990s-2000s: A resurgence of interest in thalidomide occurs following the discovery of its anti-inflammatory and anti-angiogenic properties. This leads to its repurposing for the treatment of erythema nodosum leprosum and multiple myeloma.

-

2004: Lenalidomide, a more potent and safer analog of thalidomide, receives FDA approval for the treatment of myelodysplastic syndromes.[1]

-

2010: The molecular target of thalidomide and its analogs is identified as the protein Cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This discovery elucidates their mechanism of action and paves the way for the rational design of new "molecular glue" degraders.

-

2013: Pomalidomide, another potent thalidomide analog, is approved for the treatment of relapsed and refractory multiple myeloma.[1]

-

Present Day: The isoindoline scaffold continues to be a fertile ground for drug discovery, with ongoing research into new derivatives with applications in oncology, immunology, and other therapeutic areas.

The Evolution of Isoindoline Synthesis

The synthesis of the isoindoline core and its derivatives has evolved significantly over the past century, driven by the need for more efficient, versatile, and scalable methods. Early approaches were often harsh and limited in scope, while modern techniques offer greater control over stereochemistry and functional group tolerance.

Historical Synthetic Methods

Early syntheses of the isoindoline nucleus primarily relied on the reduction of more oxidized precursors or the cyclization of ortho-disubstituted benzene derivatives.

-

Reduction of Phthalimides and Phthalonitriles: One of the earliest approaches involved the reduction of phthalimides or phthalonitriles. These reactions often required harsh reducing agents and high pressures, and yields could be variable. For example, the electrolytic or chemical reduction of phthalimide often resulted in yields of less than 50%.[4] Catalytic hydrogenation of phthalonitrile over platinum on carbon has been shown to produce isoindoline with a yield of 75%.[4]

-

Gabriel Synthesis and Related Cyclizations: The Gabriel synthesis, while primarily used for amine synthesis, demonstrated the utility of the phthalimide group.[1] Related cyclization strategies, such as the reaction of α,α'-dibromo-o-xylene with primary amines, provided a more direct route to N-substituted isoindolines.[5]

Modern Synthetic Methods

Contemporary methods for isoindoline and isoindolinone synthesis leverage advances in catalysis and reaction design, enabling the construction of complex and diverse molecular architectures.

-

Transition Metal-Catalyzed Cyclizations: Palladium-, rhodium-, and copper-catalyzed reactions have become powerful tools for the synthesis of isoindolines and isoindolinones. These methods often involve the intramolecular cyclization of functionalized precursors, such as N-alkenyl or N-aryl benzamides.

-

Diels-Alder Reactions: The intramolecular Diels-Alder reaction has proven to be a valuable strategy for the construction of the isoindolinone moiety, particularly in the synthesis of complex natural products.[6][7]

-

Reductive Amination and Amidation: One-pot reductive amination or amidation of 2-carboxybenzaldehydes with amines provides an efficient route to N-substituted isoindolinones.[8]

-

C-H Activation: More recent developments have focused on the use of C-H activation strategies to construct the isoindoline ring system, offering a more atom-economical approach.

Key Isoindoline-Based Therapeutics and Their Mechanisms of Action

The versatility of the isoindoline scaffold is evident in the wide range of therapeutic areas where it has found application. This section details the mechanisms of action of several key isoindoline-based drugs.

Immunomodulatory Drugs (IMiDs): Thalidomide, Lenalidomide, and Pomalidomide

Thalidomide and its analogs, lenalidomide and pomalidomide, are a class of drugs with potent immunomodulatory, anti-angiogenic, and anti-neoplastic activities. Their primary molecular target is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).

Signaling Pathway:

The binding of an IMiD to CRBN induces a conformational change in the substrate-binding pocket, leading to the recruitment of "neosubstrates" that are not normally targeted by this E3 ligase. In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The CRL4-CRBN complex then polyubiquitinates Ikaros and Aiolos, marking them for degradation by the proteasome. The degradation of these transcription factors leads to the downregulation of key myeloma cell survival factors, such as c-Myc and IRF4, and the upregulation of T-cell co-stimulatory molecules, resulting in both direct anti-myeloma effects and enhanced anti-tumor immunity.

Chlorthalidone: A Thiazide-Like Diuretic

Chlorthalidone is a long-acting thiazide-like diuretic used in the management of hypertension and edema. Its primary site of action is the distal convoluted tubule of the nephron in the kidney.

Signaling Pathway:

Chlorthalidone exerts its diuretic effect by inhibiting the Na+/Cl- symporter (NCC) on the apical membrane of the distal convoluted tubule cells.[4][9] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubule lumen leads to an osmotic increase in water retention within the tubule, resulting in increased urine output (diuresis). The reduction in extracellular fluid volume and plasma volume contributes to the lowering of blood pressure.

Mazindol: A Norepinephrine Reuptake Inhibitor

Mazindol is a sympathomimetic amine that was historically used as a short-term treatment for obesity due to its appetite-suppressing effects. Its mechanism of action involves the modulation of neurotransmitter levels in the central nervous system.

Signaling Pathway:

Mazindol is a potent inhibitor of the norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT) and serotonin transporter (SERT).[1][10] By blocking the reuptake of these monoamine neurotransmitters from the synaptic cleft, mazindol increases their concentration and prolongs their action on postsynaptic receptors. The elevated levels of norepinephrine, in particular, are thought to mediate the anorectic effect by stimulating the sympathetic nervous system and acting on appetite-regulating centers in the hypothalamus.[8]

Quantitative Data

This section presents quantitative data on the synthesis and biological activity of various isoindoline compounds to facilitate comparative analysis.

Synthesis Yields of Isoindoline and Derivatives

| Product | Starting Material(s) | Method | Reagents/Conditions | Yield (%) | Reference |

| Isoindoline | Phthalonitrile | Catalytic Hydrogenation | 5% Pt/C, THF, 60°C, 180 bar H₂ | 75 | [4] |

| Thalidomide | N-carbethoxyphthalimide, L-glutamine | Two-step synthesis | 1) L-glutamine; 2) CDI, DMAP, THF | 61 | [] |

| Pomalidomide | 3-nitrophthalic anhydride, L-glutamine | Three-step synthesis | 1) L-glutamine, DMF; 2) Pd/C, H₂; 3) CDI, MeCN | 87 (overall) | [] |

| Chlorthalidone | 2-(4-chlorobenzoyl)benzoic acid | Multi-step synthesis | 1) Hydroxylamine-HCl, NaOH; 2) Zn, Acetic Acid; 3) Chlorosulfonic acid; 4) Ammonia | 92 (final step) | [3] |

| 3-hydroxyisoindolin-1-ones | 3-alkylidenephtalides, primary amines | Ultrasonic irradiation | iso-propanol, 50°C | up to 93 | [3] |

Biological Activity of Isoindoline-Based Drugs

| Compound | Target | Assay | Value | Units | Reference |

| Thalidomide | CRBN | Fluorescence Polarization | Kd = 250 | nM | [6] |

| Lenalidomide | CRBN | Fluorescence Polarization | Kd = 178 | nM | [6] |

| Pomalidomide | CRBN | Fluorescence Polarization | Kd = 157 | nM | [6] |

| Lenalidomide Analog (3ak) | MM.1S cells | Anti-proliferative | IC50 = 79 | nM | [11] |

| Lenalidomide | MM.1S cells | Anti-proliferative | IC50 = 81 | nM | [11] |

| Isoindolinone (2c) | hCA I | Enzyme Inhibition | Ki = 16.09 ± 4.14 | nM | [12] |

| Isoindolinone (2f) | hCA I | Enzyme Inhibition | Ki = 11.48 ± 4.18 | nM | [12] |

| Isoindolinone (2c) | hCA II | Enzyme Inhibition | Ki = 14.87 ± 3.25 | nM | [12] |

| Isoindolinone (2f) | hCA II | Enzyme Inhibition | Ki = 9.32 ± 2.35 | nM | [12] |

| Chlorthalidone | - | Diuresis | Onset of action: ~2.6 | hours | [5] |

| Chlorthalidone | - | Diuresis | Duration of action: 48-72 | hours | [5] |

| Mazindol | - | Anorectic effect (rats) | Effective dose range: 0.1-8 | mg/kg i.p. | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key isoindoline compounds and representative biological assays.

Synthesis Protocols

5.1.1. Synthesis of Isoindoline via Catalytic Hydrogenation of Phthalonitrile [4]

-

Materials: Phthalonitrile, 5% Platinum on carbon (Pt/C), Tetrahydrofuran (THF).

-

Procedure:

-

In an autoclave, dissolve 100 g of phthalonitrile in THF.

-

Add 20 g of 5% Pt/C to the solution.

-

Purge the autoclave with nitrogen.

-

Heat the mixture to 60°C and apply a hydrogen pressure of 180 bars for 5 to 6 hours.

-

After the reaction is complete, decompress the autoclave and purge with nitrogen.

-

Filter the mixture to remove the catalyst.

-

Distill off the THF from the filtrate at atmospheric pressure.

-

Distill the residue under a vacuum of 23 mbars at a temperature of 100°C to obtain isoindoline.

-

-

Expected Yield: 75%

5.1.2. Two-Step Synthesis of Thalidomide []

-

Step 1: Synthesis of N-phthaloyl-L-glutamine

-

Materials: N-carbethoxyphthalimide, L-glutamine.

-

Procedure:

-

Treat N-carbethoxyphthalimide with L-glutamine.

-

Purify the resulting N-phthaloyl-L-glutamine.

-

-

-

Step 2: Cyclization to Thalidomide

-

Materials: N-phthaloyl-L-glutamine, 1,1'-carbonyldiimidazole (CDI), N,N-dimethylaminopyridine (DMAP), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve N-phthaloyl-L-glutamine in THF.

-

Add CDI and a catalytic amount of DMAP.

-

Stir the reaction mixture until completion.

-

Isolate and purify the thalidomide product.

-

-

-

Overall Yield: 61%

5.1.3. Synthesis of Chlorthalidone [3]

-

Step 1: Synthesis of (4-(4'-chlorophenyl)-5,6-benz-2,3-oxazin-1-one)

-

Materials: 2-(4-chlorobenzoyl)benzoic acid, hydroxylamine hydrochloride, sodium hydroxide, methanol.

-

Procedure:

-

React 2-(4-chlorobenzoyl)benzoic acid with hydroxylamine hydrochloride in the presence of sodium hydroxide in methanol.

-

Isolate the product.

-

-

-

Step 2: Ring Contraction to 3-(4'-chlorophenyl)phthalimidine

-

Materials: (4-(4'-chlorophenyl)-5,6-benz-2,3-oxazin-1-one), zinc dust, acetic acid.

-

Procedure:

-

Treat the product from Step 1 with zinc dust in acetic acid.

-

Isolate the resulting 3-(4'-chlorophenyl)phthalimidine.

-

-

-

Step 3: Chlorosulfonation

-

Materials: 3-(4'-chlorophenyl)phthalimidine, chlorosulfonic acid.

-

Procedure:

-

React the product from Step 2 with chlorosulfonic acid.

-

Isolate the chlorosulfonated intermediate.

-

-

-

Step 4: Amination to Chlorthalidone

-

Materials: Chlorosulfonated intermediate, ammonia.

-

Procedure:

-

Treat the intermediate from Step 3 with ammonia.

-

Isolate and purify the final product, chlorthalidone.

-

-

-

Yield of final step: 92%

Biological Assay Protocols

5.2.1. CRBN Binding Assay (Fluorescence Polarization)

-

Principle: This assay measures the binding of a fluorescently labeled ligand to the CRBN protein. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CRBN protein, its tumbling is restricted, leading to an increase in fluorescence polarization.

-

Materials: Purified recombinant CRBN protein, fluorescently labeled thalidomide analog, unlabeled test compounds, assay buffer (e.g., PBS with 0.01% Tween-20).

-

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a microplate, add a fixed concentration of CRBN protein and the fluorescently labeled ligand to each well.

-

Add the different concentrations of the test compound to the wells.

-

Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a suitable binding model to determine the IC50, from which the Ki or Kd can be calculated.

-

5.2.2. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

-

Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity upon treatment with a compound indicates an anti-proliferative or cytotoxic effect.

-

Materials: Myeloma cell line (e.g., MM.1S), cell culture medium, test compounds, MTT reagent or CellTiter-Glo reagent, plate reader.

-

Procedure:

-

Seed the myeloma cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Prepare a serial dilution of the test compound and add it to the wells.

-

Incubate the cells with the compound for a specified period (e.g., 72 hours).

-

Add the MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence generation.

-

Measure the absorbance or luminescence of each well using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The isoindoline scaffold has a rich and complex history, from the tragic legacy of thalidomide to the development of life-saving cancer therapies. Its journey underscores the importance of understanding the fundamental mechanisms of drug action and the potential for repurposing and rationally designing molecules with improved therapeutic profiles. The continued exploration of the chemical space around the isoindoline nucleus, coupled with a deeper understanding of its interactions with biological targets, promises to yield new and innovative medicines for a wide range of diseases. This guide provides a foundational resource for researchers poised to contribute to the next chapter in the remarkable story of isoindoline compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 3. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Mazindol: anorectic and behavioral effects in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extra-anorectic actions of mazindol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Mazindol? [synapse.patsnap.com]

- 9. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. Network meta-analysis of efficacy and safety of chlorthalidone and hydrochlorothiazide in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mazindol anorexia is mediated by activation of dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Tetramethylisoindoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetramethylisoindoline derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. The document focuses on their synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their applications as antioxidant and anticancer agents.

Core Concepts and Synthesis

Tetramethylisoindoline derivatives are characterized by an isoindoline core structure bearing four methyl groups at positions 1 and 3. This structural motif imparts unique physicochemical properties, including high stability. The nitrogen atom at position 2 serves as a versatile point for chemical modification, allowing for the synthesis of a diverse library of derivatives with a wide range of biological activities.

A key subclass of these compounds is the 1,1,3,3-tetramethylisoindolin-2-yloxyl nitroxides, which are stable free radicals. These nitroxides and their parent amines are of particular interest due to their low cytotoxicity and favorable electron paramagnetic resonance (EPR) characteristics, making them suitable for biological applications.[1]

General Synthesis of the Tetramethylisoindoline Core

The synthesis of the 1,1,3,3-tetramethylisoindoline core can be achieved through various synthetic routes. One common approach involves the reaction of α,α,α',α'-tetramethyl-o-phenylenedimethylene dibromide with a primary amine.

Synthesis of 5-Carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO)

A notable derivative, 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO), offers a handle for further functionalization due to its carboxylic acid group. Its synthesis involves a multi-step process:

Caption: Synthetic pathway for 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO).

Experimental Protocol: Synthesis of 5-Carboxy-1,1,3,3-tetramethylisoindoline (Precursor to CTMIO) [2]

-

Selective Bromination: 2-Benzyl-1,1,3,3-tetramethylisoindoline is subjected to selective bromination using a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 5-bromo-1,1,3,3-tetramethylisoindoline.[2]

-

Lithiation and Carboxylation: The resulting bromo derivative undergoes lithiation followed by carboxylation to introduce a carboxylic acid group at the 5-position, affording 5-carboxy-1,1,3,3-tetramethylisoindoline.[2]

-

Oxidation: The final step involves the oxidation of the secondary amine of the isoindoline ring to a nitroxide radical using an oxidizing agent like tungstate and hydrogen peroxide, yielding CTMIO.[2]

Biological Activities and Therapeutic Potential

Tetramethylisoindoline derivatives have demonstrated a range of biological activities, with a primary focus on their antioxidant and anticancer properties.

Antioxidant Activity

The nitroxide derivatives of tetramethylisoindoline are potent antioxidants. Their mechanism of action involves a catalytic cycle where the nitroxide radical is reduced to the corresponding hydroxylamine and oxidized to the oxoammonium cation.[2][3] This redox cycling allows them to scavenge a variety of reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage.[2][3]

Caption: Catalytic antioxidant cycle of tetramethylisoindoline nitroxides.

Experimental Protocol: In Vitro Antioxidant Assays

Standard in vitro assays are employed to quantify the antioxidant capacity of tetramethylisoindoline derivatives.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength.

-

Nitric Oxide Radical Scavenging Assay: The scavenging of nitric oxide radicals, generated from sodium nitroprusside, is measured by the Griess reaction, which quantifies the amount of nitrite formed.[4]

Anticancer Activity

Several studies have highlighted the potential of isoindoline derivatives, including those with the tetramethylisoindoline scaffold, as anticancer agents. Their mechanism of action can be multifaceted, including the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data: Cytotoxicity of Tetramethylisoindoline Derivatives

While extensive quantitative data for a broad range of tetramethylisoindoline derivatives is still emerging, preliminary studies indicate their potential. The following table summarizes the IC₅₀ values for representative isoindoline derivatives against various cancer cell lines. It is important to note that these are examples from the broader isoindoline class, and further specific testing on tetramethylisoindoline derivatives is required.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Indole-based Caffeic Acid Amide 3j | DPPH Assay | 50.98 ± 1.05 | [1] |

| Indole-based Caffeic Acid Amide 3m | ABTS Assay | 14.92 ± 0.30 | [1] |

| Quinazolin-4-one derivative | Human Renal (TK10) | 0.62 - 7.72 | [5] |

| Quinazolin-4-one derivative | Melanoma | 0.62 - 7.72 | [5] |

| Quinazolin-4-one derivative | Breast Cancer (MCF-7) | 0.62 - 7.72 | [5] |

| Phosphonium Vindoline Derivative 9e | Non-tumor CHO | 1.36 | [6] |

| BAPPN | HepG2 | 3.3 µg/mL | [7] |

| BAPPN | HCT-116 | 23 µg/mL | [7] |

| BAPPN | MCF-7 | 3.1 µg/mL | [7] |

| BAPPN | A549 | 9.96 µg/mL | [7] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the tetramethylisoindoline derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Future Directions

The field of tetramethylisoindoline derivatives holds significant promise for the development of novel therapeutic agents. Future research should focus on:

-

Expansion of the Chemical Library: Synthesizing a broader range of derivatives to establish comprehensive structure-activity relationships (SAR).

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in their anticancer and antioxidant activities.

-

In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential and toxicity of lead compounds in preclinical animal models.

-

Development as EPR Probes: Further exploring the application of tetramethylisoindoline nitroxides as stable probes for in vivo imaging and oximetry.

By systematically exploring the chemical space and biological activities of tetramethylisoindoline derivatives, the scientific community can unlock their full potential for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitroxides as Antioxidants and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives [mdpi.com]

- 7. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploration of 2-Benzyl-1,1,3,3-tetramethylisoindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Benzyl-1,1,3,3-tetramethylisoindoline, a key intermediate in the synthesis of stable nitroxide radicals. While the exploration of a wide range of novel derivatives of this specific compound is limited in publicly available literature, this document details the established synthesis of the core molecule and its subsequent application, providing a foundational understanding for researchers in medicinal chemistry and materials science.

Synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline

The primary route for the synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline involves the reaction of N-benzylphthalimide with a Grignard reagent, specifically methylmagnesium iodide. This reaction results in the formation of the desired tetramethylisoindoline core.

Experimental Protocol

The following protocol is based on the method described by Griffiths et al. (1983).[1]

Materials:

-

N-benzylphthalimide

-

Methylmagnesium iodide (prepared from magnesium and methyl iodide)

-

Toluene, anhydrous

-

Light petroleum (boiling range 60-80 °C)

-

Benzene

Procedure:

-

A solution of N-benzylphthalimide in anhydrous toluene is prepared.

-

Methylmagnesium iodide solution is added to the refluxing solution of N-benzylphthalimide over a period of 4 hours.

-

The reaction mixture is refluxed for an additional 12 hours.

-

After cooling, the mixture is decomposed by the cautious addition of water, followed by 10% sulfuric acid.

-

The aqueous layer is separated and extracted with toluene.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting residue is distilled under vacuum to yield a crude product.

-

Purification is achieved by chromatography on neutral alumina (activity I). Elution with light petroleum affords the pure 2-Benzyl-1,1,3,3-tetramethylisoindoline.

Quantitative Data

| Product | Starting Material | Reagent | Solvent | Yield |

| 2-Benzyl-1,1,3,3-tetramethylisoindoline | N-benzylphthalimide | Methylmagnesium iodide | Toluene | ~15% |

Note: The yield reported in the literature for the analogous 1,1,2,3,3-pentamethylisoindoline synthesis was noted to be around 15%, and similar yields can be expected for the 2-benzyl derivative under these conditions.[1] A small proportion of an unexpected by-product, 2-benzyl-1-ethyl-1,3,3-trimethylisoindoline, may also be formed.[1]

Synthesis Workflow

Caption: Synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline.

Application in the Synthesis of a Stable Nitroxide Radical

2-Benzyl-1,1,3,3-tetramethylisoindoline serves as a crucial precursor for the synthesis of the stable nitroxide radical, 1,1,3,3-tetramethylisoindolin-2-yloxyl. This transformation involves a two-step process of debenzylation followed by oxidation.

Experimental Protocol

The following protocol is a continuation from the synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline.[1]

Step 1: Hydrogenolysis (Debenzylation)

-

2-Benzyl-1,1,3,3-tetramethylisoindoline is dissolved in ethanol.

-

Palladium on charcoal (10%) is added as a catalyst.

-

The mixture is hydrogenated at atmospheric pressure and room temperature until the theoretical amount of hydrogen is absorbed.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield 1,1,3,3-tetramethylisoindoline.

Step 2: Oxidation

-

The obtained 1,1,3,3-tetramethylisoindoline is dissolved in a suitable solvent such as dichloromethane.

-

An oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), is added portion-wise at 0 °C.

-

The reaction mixture is stirred for a specified period.

-

The mixture is washed with a solution of sodium bicarbonate and then with water.

-

The organic layer is dried, and the solvent is removed to yield the 1,1,3,3-tetramethylisoindolin-2-yloxyl radical.

Transformation Workflow

Caption: Synthesis of 1,1,3,3-tetramethylisoindolin-2-yloxyl.

Characterization Data

Limited characterization data for 2-Benzyl-1,1,3,3-tetramethylisoindoline is available in the primary literature.

| Property | Data |

| CAS Number | 82894-83-5 |

| Molecular Formula | C20H25N |

| Molecular Weight | 279.42 g/mol |

| Physical State | Colorless oil |

Further analytical data such as NMR and mass spectrometry would be necessary for full characterization but are not detailed in the available literature.

Discussion and Future Outlook

The exploration of 2-Benzyl-1,1,3,3-tetramethylisoindoline derivatives is currently a niche area of research. The primary significance of the parent compound lies in its role as a synthetic intermediate for producing stable nitroxide radicals. These radicals have applications as spin labels in biological systems, polymerization inhibitors, and components in organic magnetic materials.

The lack of extensive research into a broader range of 2-Benzyl-1,1,3,3-tetramethylisoindoline derivatives presents an opportunity for future investigation. The introduction of various substituents on the benzyl group or the isoindoline core could lead to novel compounds with unique electronic and steric properties. Such modifications could modulate the stability and reactivity of the corresponding nitroxide radicals or impart new biological activities. Future research could focus on:

-

Optimization of the synthesis: Improving the yield and minimizing by-product formation in the Grignard reaction.

-

Synthesis of novel derivatives: Introducing functional groups onto the benzyl or isoindoline moieties to tune the properties of the molecule.

-

Biological evaluation: Screening new derivatives for potential applications in areas such as antioxidants, imaging agents, or as probes for biological systems.

Conclusion

This technical guide has detailed the synthesis and primary application of 2-Benzyl-1,1,3,3-tetramethylisoindoline. While the body of literature on a wide array of its derivatives is not extensive, the foundational knowledge of its synthesis provides a starting point for researchers interested in the development of novel stable radicals and other functionalized isoindoline compounds. The methodologies and workflows presented herein offer a clear and concise overview for professionals in the fields of synthetic chemistry and drug development.

References

In-Depth Analysis of 2-Benzyl-1,1,3,3-tetramethylisoindoline: A Review of Theoretical and Computational Studies

A comprehensive review of publicly available scientific literature reveals a notable absence of dedicated theoretical and computational studies focused specifically on 2-Benzyl-1,1,3,3-tetramethylisoindoline. While the broader class of isoindoline derivatives has been the subject of various computational chemistry investigations, research targeting the precise structural and electronic properties of this specific molecule is not readily found in the indexed scientific literature.

This guide, therefore, pivots to provide a foundational understanding of the methodologies that would be applied in such a study, drawing parallels from research on structurally related compounds. This approach will equip researchers, scientists, and drug development professionals with a robust framework for designing and interpreting future theoretical and computational investigations of 2-Benzyl-1,1,3,3-tetramethylisoindoline.

Hypothetical Research Workflow for 2-Benzyl-1,1,3,3-tetramethylisoindoline

Should a research program be initiated for this molecule, a typical workflow would involve a multi-faceted approach combining quantum chemical calculations and molecular modeling techniques. The logical progression of such a study is outlined below.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-Benzyl-1,1,3,3-tetramethylisoindoline and its related structures. It further delves into the synthesis, biological activities, and experimental protocols relevant to this class of compounds, which are of significant interest in medicinal chemistry and drug development.

IUPAC Nomenclature of Substituted Isoindolines

The systematic naming of complex organic molecules is crucial for unambiguous scientific communication. The IUPAC nomenclature for heterocyclic compounds, such as isoindoline derivatives, follows a specific set of rules.

The Isoindoline Core

The parent heterocycle, isoindoline, is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. According to IUPAC, the preferred name for isoindoline is 2,3-dihydro-1H-isoindole [1]. The numbering of the isoindoline ring system commences from the atom adjacent to the fusion, giving the heteroatom the lowest possible locant.

Step-by-Step Nomenclature for 2-Benzyl-1,1,3,3-tetramethylisoindoline

Let's break down the IUPAC name for the primary compound of interest:

-

Identify the Parent Heterocycle: The core structure is isoindoline.

-

Identify and Number the Substituents:

-

There are four methyl groups (-CH₃) located at positions 1 and 3. Since there are two on each carbon, they are designated as 1,1,3,3-tetramethyl.

-

A benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom at position 2.

-

-

Assemble the Name: The substituents are listed alphabetically (benzyl, then tetramethyl). The locants specify their positions.

Therefore, the systematic IUPAC name is 2-benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole . For general use and in many publications, the more common name 2-Benzyl-1,1,3,3-tetramethylisoindoline is also widely accepted.

Nomenclature of Related Structures

The same principles apply to other derivatives. For instance:

-

Isoindoline-1,3-diones: When carbonyl groups are present at positions 1 and 3, the suffix "-dione" is added. For example, 2-benzylisoindoline-1,3-dione.

-

Substituents on the Benzene Ring: Substituents on the aromatic ring are numbered 4, 5, 6, and 7. For example, 2-benzyl-5-methoxyisoindoline-1,3-dione.

Synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline and Precursors

The synthesis of the title compound and its precursors involves several key steps, which are outlined below.

Synthesis of 1,1,3,3-Tetramethylisoindoline

A common precursor is 1,1,3,3-tetramethylisoindoline. One synthetic route involves the reaction of N-benzylphthalimide with a methyl Grignard reagent, followed by hydrogenolysis.

Experimental Protocol: Synthesis of 1,1,3,3-Tetramethylisoindoline [2][3]

-

Step 1: Grignard Reaction with N-Benzylphthalimide. N-benzylphthalimide is reacted with an excess of methylmagnesium iodide in a suitable solvent like refluxing toluene[2]. This reaction leads to the formation of 2-benzyl-1,1,3,3-tetramethylisoindoline[2].

-

Step 2: Hydrogenolysis. The resulting 2-benzyl-1,1,3,3-tetramethylisoindoline is subjected to hydrogenolysis. This is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas in a solvent such as glacial acetic acid[3]. This step cleaves the benzyl group, yielding 1,1,3,3-tetramethylisoindoline.

-

Step 3: Purification. The product is then isolated and purified. This can be achieved by filtering the catalyst, removing the solvent under reduced pressure, followed by basification and extraction with an organic solvent like diethyl ether. The final product can be further purified by distillation or recrystallization[3].

N-Benzylation of 1,1,3,3-Tetramethylisoindoline

The final step to obtain the title compound is the N-benzylation of the tetramethylisoindoline precursor.

Experimental Protocol: N-Benzylation

-

Reaction Setup: 1,1,3,3-tetramethylisoindoline is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base and Benzyl Halide: A base, such as potassium carbonate or triethylamine, is added to the solution to deprotonate the nitrogen atom. Subsequently, benzyl bromide or benzyl chloride is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-benzyl-1,1,3,3-tetramethylisoindoline.

Below is a logical workflow for the synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline.

Caption: Synthesis workflow for 2-Benzyl-1,1,3,3-tetramethylisoindoline.

Physicochemical and Biological Data of Isoindoline Derivatives

Isoindoline derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Here, we summarize some key quantitative data for representative compounds.

Table 1: Physicochemical Properties of Selected Isoindoline Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |

| Isoindoline | C₈H₉N | 119.16 | 1.48 |

| 2-Benzylisoindoline | C₁₅H₁₅N | 209.29 | 3.54 |

| 1,1,3,3-Tetramethylisoindoline | C₁₂H₁₇N | 175.27 | 2.80 |

| 2-Benzyl-1,1,3,3-tetramethylisoindoline | C₁₉H₂₃N | 265.40 | 4.86 |

| 2-Benzylisoindoline-1,3-dione | C₁₅H₁₁NO₂ | 237.26 | 2.34 |

Table 2: Biological Activity of Selected Isoindoline Derivatives

| Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| Lenalidomide | Cereblon modulator | - | [4] |

| Pazinaclone | Anxiolytic | - | [1] |

| Isoindoline-1,3-dione derivatives | Anticancer (A549 cells) | IC₅₀: 114.25 µM and 116.26 µM for two derivatives | |

| Isoindoline derivatives | COX-1 Inhibition | IC₅₀ range: 6.0 µM to 2.72 mM | [5] |

| Isoindoline derivatives | COX-2 Inhibition | IC₅₀ range: 19 µM to 2.72 mM | [5] |

Signaling Pathways and Mechanism of Action

While the specific signaling pathway for 2-Benzyl-1,1,3,3-tetramethylisoindoline is not extensively documented, related isoindoline derivatives have been shown to modulate various cellular pathways. For instance, certain isoindoline-dione derivatives have demonstrated neuroprotective effects through the NRF2 signaling pathway, which is crucial for the cellular response to oxidative stress[6][7][8][9].

The diagram below illustrates a generalized view of the NRF2 signaling pathway, which can be modulated by some isoindoline derivatives.

Caption: Generalized NRF2 signaling pathway modulated by some isoindoline derivatives.

Conclusion

The systematic IUPAC nomenclature provides a clear and unambiguous way to name 2-Benzyl-1,1,3,3-tetramethylisoindoline and its analogs. This class of compounds is synthetically accessible and demonstrates a range of biological activities that warrant further investigation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating further exploration of the therapeutic potential of isoindoline derivatives.

References

- 1. Isoindoline - Wikipedia [en.wikipedia.org]

- 2. connectsci.au [connectsci.au]

- 3. US20070015922A1 - Process for the preparation of 1,1,3,3-tetraalkylisoindoline starting from n-benzylphthalimide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Detailed Synthesis Protocol for 2-Benzyl-1,1,3,3-tetramethylisoindoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Benzyl-1,1,3,3-tetramethylisoindoline is a chemical intermediate with applications in various fields of organic synthesis and medicinal chemistry. This document provides a detailed protocol for its synthesis, adapted from established methodologies, to ensure reproducibility and high yield. The protocol outlines the reaction of N-benzylphthalimide with a Grignard reagent, a common and effective method for the tetra-alkylation of the phthalimide ring.

Reaction Scheme

The synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline is achieved through the reaction of N-benzylphthalimide with a methyl Grignard reagent. The overall reaction is depicted below:

N-benzylphthalimide + CH₃MgI → 2-Benzyl-1,1,3,3-tetramethylisoindoline

Experimental Protocol

This protocol is based on the Grignard reaction methodology for the synthesis of 1,1,3,3-tetraalkylisoindolines.

Materials and Reagents:

-

N-benzylphthalimide

-

Methyl iodide (CH₃I)

-

Magnesium (Mg) turnings

-

Ethyl ether (anhydrous)

-

Toluene (anhydrous)

-

Petroleum ether

-

Ethyl acetate

-

Basic alumina (activity I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (6.25 equivalents).

-

The entire apparatus should be under an inert atmosphere.

-

Add a small amount of anhydrous ethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of methyl iodide (6 equivalents) in anhydrous ethyl ether.

-

Add a small portion of the methyl iodide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).

-

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture until the magnesium is consumed.

-

-

Reaction with N-benzylphthalimide:

-

Dissolve N-benzylphthalimide (1 equivalent) in anhydrous toluene and add it to the freshly prepared Grignard reagent.

-

Heat the reaction mixture to reflux and maintain for 4 hours.[1]

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.[1]

-

The resulting crude residue is then purified by column chromatography on basic alumina (activity I).[1]

-

Elute the column with a mixture of petroleum ether and ethyl acetate (99:1).[1]

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to obtain 2-Benzyl-1,1,3,3-tetramethylisoindoline.

-

Quantitative Data Summary

| Reagent/Parameter | Quantity/Value | Reference |

| N-benzylphthalimide | 1 equivalent | [1] |

| Magnesium (Mg) | 6.25 equivalents | [1] |

| Methyl iodide (CH₃I) | 6 equivalents | [1] |

| Solvents | Ethyl ether, Toluene | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 4 hours | [1] |

| Purification Method | Column chromatography on basic alumina | [1] |

| Eluent | Petroleum ether/ethyl acetate (99:1) | [1] |

| Yield | 37% | [1] |

Note: A modified procedure using methyl-tert-butyl ether as the solvent has been reported to be an excellent alternative, potentially improving yields and safety. However, the yield for the specific synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline using this solvent was not explicitly stated in the provided reference.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-Benzyl-1,1,3,3-tetramethylisoindoline.

References

use of 2-Benzyl-1,1,3,3-tetramethylisoindoline as a catalyst in cross-coupling reactions

Application Notes and Protocols: Nitrogen-Containing Heterocycles in Catalysis

To the Researcher:

Our comprehensive search of the scientific literature did not yield any specific instances of 2-Benzyl-1,1,3,3-tetramethylisoindoline being utilized as a catalyst in cross-coupling reactions. Therefore, we are unable to provide detailed application notes, experimental protocols, or quantitative data directly pertaining to this specific compound's catalytic activity.

However, to support your research in the broader context of catalysis and drug development, we have compiled the following application notes and a generalized protocol. This information focuses on the use of nitrogen-containing heterocyclic compounds, a class to which your compound of interest belongs, as ligands in widely-used cross-coupling reactions. This should serve as a valuable resource for designing new experiments and exploring the potential of related molecular structures in catalysis.

Application Note: The Role of N-Heterocyclic Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Nitrogen-containing heterocycles are a cornerstone of modern catalysis, particularly as ligands in palladium-catalyzed cross-coupling reactions. These reactions, which forge new carbon-carbon and carbon-heteroatom bonds, are indispensable tools in pharmaceutical and materials science. The electronic and steric properties of N-heterocyclic ligands can be finely tuned to enhance the stability, activity, and selectivity of the palladium catalyst.

Key Classes of N-Heterocyclic Ligands:

-

N-Heterocyclic Carbenes (NHCs): These ligands, such as those derived from benzimidazoles, form strong sigma bonds with the metal center, leading to highly stable and active catalysts. The steric bulk of the N-substituents can be modified to influence the coordination environment of the palladium atom.

-

Pyridine and Bipyridine Derivatives: The nitrogen atom in the pyridine ring coordinates to the palladium center. Bidentate ligands like bipyridine can form stable chelate complexes, which can improve catalyst stability and performance.

-

Indole and Azaindole Derivatives: These heterocycles can be functionalized to act as ligands in cross-coupling reactions.[1] The synthesis of complex molecules often involves cross-coupling reactions on the indole or azaindole scaffold itself.[2]

General Workflow for a Cross-Coupling Reaction:

The workflow for a typical cross-coupling reaction involves the careful selection of the catalyst, ligand, base, and solvent to optimize the reaction for the specific substrates being coupled. The general steps are outlined in the diagram below.

References

Application Notes and Protocols: 2-Benzyl-1,1,3,3-tetramethylisoindoline in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-benzyl-1,1,3,3-tetramethylisoindoline in the synthesis of well-defined polymers. This compound serves as a stable precursor to the active mediating agent, 1,1,3,3-tetramethylisoindolin-2-oxyl, a nitroxide radical that enables controlled/living radical polymerization through a mechanism known as Nitroxide-Mediated Polymerization (NMP). This technique allows for the precise control over polymer molecular weight, architecture, and low polydispersity, which are critical attributes for high-performance materials used in advanced applications, including drug delivery systems.

Introduction to 2-Benzyl-1,1,3,3-tetramethylisoindoline as a Precursor in NMP

2-Benzyl-1,1,3,3-tetramethylisoindoline is a key starting material for the synthesis of the corresponding nitroxide radical, 1,1,3,3-tetramethylisoindolin-2-oxyl. The benzyl group provides stability for storage and handling. Prior to its use in polymerization, the benzyl group is removed, and the secondary amine is oxidized to the stable nitroxide radical. This in-situ or prior generation of the nitroxide is a crucial step for initiating and controlling the polymerization process.